

WNY0824 chemical structure and properties

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Compound of Interest

Compound Name: WNY0824

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An In-depth Technical Guide to Ibrutinib

Disclaimer: The compound "**WNY0824**" could not be identified in public chemical and scientific databases. It may be a proprietary, internal, or otherwise undisclosed compound. To fulfill the detailed request for a technical guide, this document has been prepared using the well-characterized Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, as a substitute. All data and methodologies presented herein pertain to Ibrutinib.

Executive Summary

Ibrutinib is a first-in-class, orally administered small molecule that functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It achieves this by forming a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[2][4] This targeted inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is a critical pathway for the proliferation, survival, and trafficking of B-cells.[1][4][5] Dysregulation of the BCR pathway is a known oncogenic driver in numerous B-cell malignancies.[1][6] Consequently, Ibrutinib is indicated for the treatment of various hematological cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][4][7] This guide provides a comprehensive overview of Ibrutinib's chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols.

Chemical Structure and Properties

Ibrutinib is a complex molecule featuring a pyrazolopyrimidine core linked to a piperidine ring and a phenoxyphenyl group. The acryloyl moiety on the piperidine is crucial for its mechanism

of action, acting as a Michael acceptor to form a covalent bond with its target.

Property	Value	Reference(s)
IUPAC Name	1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one	[1][2][8][9]
Molecular Formula	C ₂₅ H ₂₄ N ₆ O ₂	[1][9][10][11]
Molecular Weight	440.50 g/mol	[1][12][11][13][14]
CAS Number	936563-96-1	[1][9][14]
Appearance	White to off-white solid	[11][14]
Solubility	Freely soluble in DMSO, soluble in methanol, and practically insoluble in water. [11] Soluble in DMSO at 200mg/ml and EtOH at 25mg/ml.[15]	[11][15]

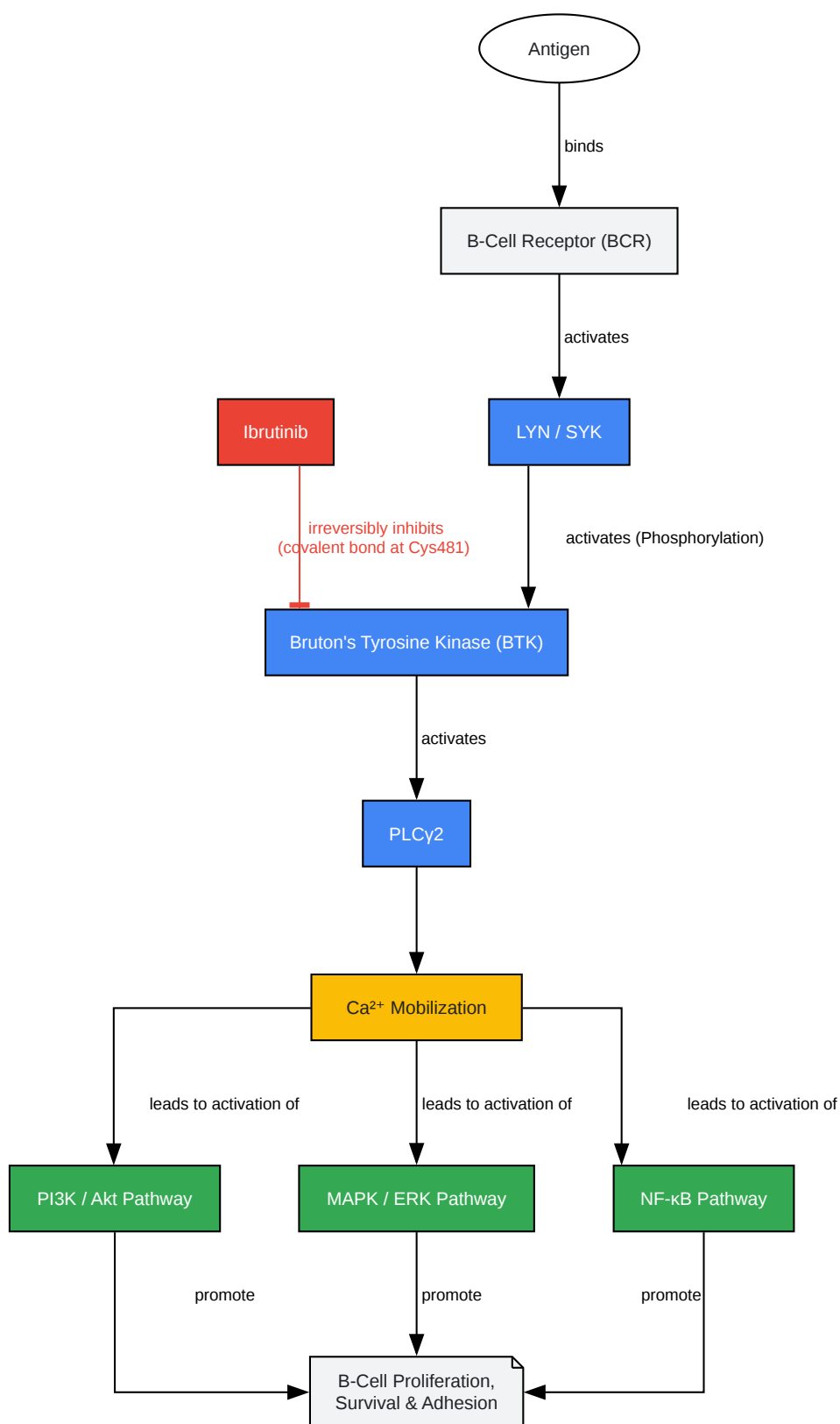
Mechanism of Action and Signaling Pathway

Ibrutinib's primary mechanism of action is the irreversible inhibition of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family.[16] BTK is a critical signaling molecule downstream of the B-cell receptor (BCR).[1][4][5]

BCR Signaling Cascade and Ibrutinib's Point of Intervention:

- BCR Activation: Antigen binding to the B-cell receptor initiates a signaling cascade.[17]
- Upstream Kinase Activation: This leads to the activation of upstream kinases like LYN and SYK.[16]
- BTK Phosphorylation: LYN and SYK phosphorylate and activate BTK.[17]

- Downstream Signaling: Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLC γ 2).[\[16\]](#) This triggers a cascade involving calcium mobilization and the activation of downstream pathways, including:
 - NF- κ B Pathway: Promotes cell survival and proliferation.[\[4\]](#)[\[18\]](#)
 - MAPK/ERK Pathway: Involved in cell growth and differentiation.[\[18\]](#)
 - PI3K/Akt Pathway: A crucial cell survival pathway.[\[17\]](#)[\[19\]](#)
- Ibrutinib Inhibition: Ibrutinib covalently binds to the Cys481 residue within the ATP-binding domain of BTK, locking the enzyme in an inactive state.[\[3\]](#)[\[4\]](#) This single action halts the entire downstream signaling cascade.
- Cellular Consequences: The blockade of BTK signaling leads to decreased B-cell proliferation and survival, reduced cellular adhesion, and inhibition of cell migration.[\[1\]](#)[\[4\]](#) This ultimately results in apoptosis and a reduction in tumor burden.[\[2\]](#)[\[4\]](#)



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Caption: Ibrutinib blocks the BCR signaling cascade by irreversibly inhibiting BTK.

Pharmacological Data

In Vitro Potency & Selectivity

Ibrutinib is a highly potent inhibitor of BTK with an IC_{50} in the sub-nanomolar range. While highly selective, it does exhibit activity against other kinases, particularly those with a homologous cysteine residue in the active site.

Target Kinase	IC_{50} (nM)	Assay Type	Reference(s)
BTK	0.5	Cell-free	[13] [20]
BTK (Autophosphorylation)	11	Cell-based	
PLC γ (Phosphorylation)	29	Cell-based	
ERK (Phosphorylation)	13	Cell-based	
BLK	0.8	Cell-free	
BMX	1	Cell-free	[13]
ITK	10	Cell-free	
EGFR	>1000	Cell-free	[13]

Cell-Based Activity

Cell Line / Cell Type	Endpoint	IC ₅₀ Value	Reference(s)
Primary B-cells (BCR-activated)	Proliferation	8 nM	[13]
Primary Monocytes (FcγR-stimulated)	TNFα production	2.6 nM	[21]
Primary Monocytes (FcγR-stimulated)	IL-1β production	0.5 nM	[13]
Primary Monocytes (FcγR-stimulated)	IL-6 production	3.9 nM	[21]
SU-DHL6 (Human B-cell lymphoma)	Growth Inhibition (72h)	0.58 μM	[13]
TMD8 (DLBCL)	Growth Inhibition	0.001 μM (1 nM)	[22]

Pharmacokinetic Properties

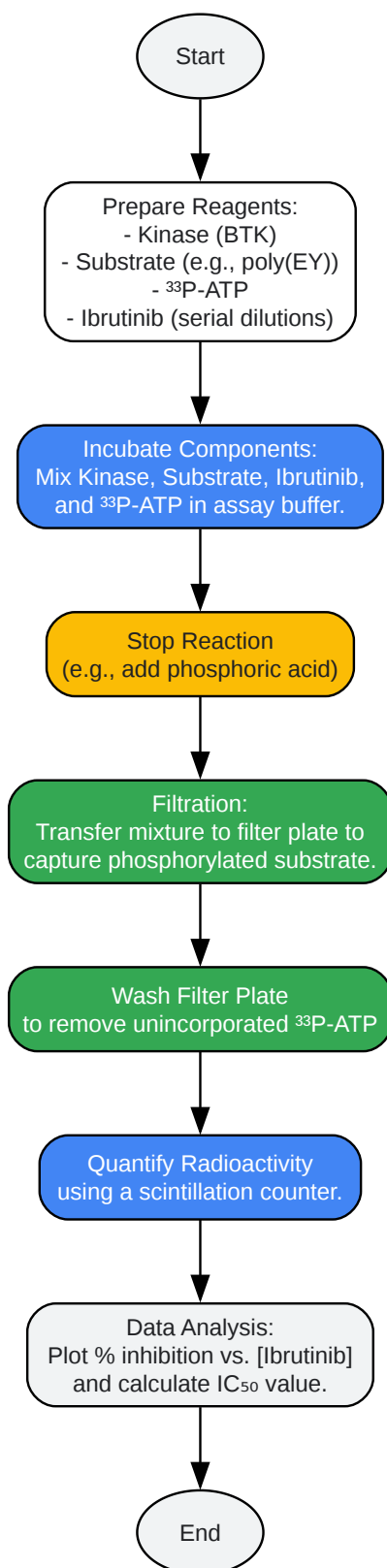
Ibrutinib is characterized by rapid oral absorption and a high volume of distribution. Its metabolism is primarily mediated by CYP3A enzymes.

Parameter	Human Data (at 420 mg/day unless noted)	Reference(s)
Absorption (T_{max})	1–2 hours	[2][20]
Plasma Half-life ($t_{1/2}$)	4–9 hours	[20][23]
Volume of Distribution (V_d)	~10,000 L	[2][24]
Plasma Protein Binding	97.3% (in vitro, reversible)	[2][20]
Metabolism	Primarily via Cytochrome P450 3A (CYP3A)	[20]
Excretion	~80% in feces (as metabolites), ~7.8% in urine	[2]
Food Effect	High-fat meal increases exposure approximately 2-fold	[25]
Oral Plasma Clearance	~1,000 L/h	[24][26]

Experimental Protocols

In Vitro BTK Kinase Assay (Filtration Binding Method)

This protocol outlines a common method for determining the IC_{50} of an inhibitor against an isolated kinase enzyme.



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Caption: Workflow for a radiometric BTK kinase inhibition assay.

Methodology:

- **Reagent Preparation:** Prepare serial dilutions of Ibrutinib in DMSO. Prepare an assay buffer containing the purified BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and Mg/ATP.
- **Reaction Initiation:** In a 96-well plate, combine the BTK enzyme, substrate, and Ibrutinib dilution. Initiate the kinase reaction by adding ^{33}P -labeled ATP.
- **Incubation:** Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[\[13\]](#)
- **Reaction Termination:** Stop the reaction by adding a strong acid, such as phosphoric acid.
- **Filtration and Washing:** Transfer the reaction mixture to a filter plate (e.g., phosphocellulose). The phosphorylated substrate will bind to the filter, while unincorporated ^{33}P -ATP will pass through. Wash the wells multiple times with buffer to remove all unbound radioactivity.
- **Quantification:** Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
- **Data Analysis:** The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each Ibrutinib concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Cell Proliferation Assay (MTT/CCK-8 Method)

This protocol describes a colorimetric assay to measure the effect of a compound on the proliferation and viability of cancer cell lines.

Methodology:

- **Cell Seeding:** Plate a suspension of cancer cells (e.g., A549, H1975) in a 96-well microtiter plate at a predetermined density (e.g., 7×10^3 cells/well) and incubate for 24 hours to allow for cell attachment.[\[27\]](#)

- **Compound Treatment:** Treat the cells with serial dilutions of Ibrutinib (and appropriate vehicle controls) and incubate for a desired period (e.g., 48 or 72 hours).[13][27]
- **Reagent Addition:** Remove the supernatant. Add a solution containing a tetrazolium salt (e.g., MTT or WST-8 from a CCK-8 kit) to each well.[27]
- **Incubation:** Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium salt into a colored formazan product.
- **Quantification:** Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[27]
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration to determine the GI₅₀ or IC₅₀ value.[28]

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